4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, an amino group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromoaniline with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactors has been shown to enhance the synthesis process by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid include:
- 4-((4-Chlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((4-Methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((4-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGEYBRJLUZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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